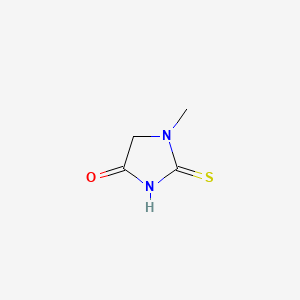

1-Methyl-2-sulfanylideneimidazolidin-4-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Methyl-2-sulfanylideneimidazolidin-4-one and similar compounds has been studied in the context of developing potential novel fungicides . The exact chemical structure of these molecules has not yet been determined since they can potentially exist in several tautomeric and geometric forms .Molecular Structure Analysis

The 2-sulfanylideneimidazolidin-4-one moiety is nearly planar, with a maximum deviation of 0.054 (2) Å . The geometries of all the theoretically possible structures of the studied compounds were optimized .Physical And Chemical Properties Analysis

1-Methyl-2-sulfanylideneimidazolidin-4-one has a molecular weight of 170.24 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Catalytic Synthesis of Imidazolidin-2-ones

Field

Chemistry, specifically catalysis and organic synthesis.

Application

Imidazolidin-2-ones and its analogues are structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .

Method

The review discusses four main approaches to imidazolidin-2-one derivatives:

Results

The development of sustainable and more efficient protocols for the synthesis of these heterocycles has been a focus of continuous efforts .

Biological Activity of Mixed Ligand Complexes

Field

Biochemistry and Pharmacology.

Application

A new derivative of 2-thioxoimidazolidine-4-one has been synthesized and used in the characterization of mixed ligand metal complexes ions .

Method

The ligand was synthesized by the reaction of vanillin with thiosemicarbazide, then the resulting product reacted with ethelchloroacetate .

Results

The biological activity of the prepared complexes were investigated against two kinds of bacteria (Escherichia coli as gram negative bacteria and Staphylococcus haemolyticus as gram positive bacteria) .

Synthesis of New Imidazolidin-2,4-dione Derivatives

Field

Pharmaceutical Chemistry.

Application

Hydantoins and their derivatives, including N-3 and C-5 substituted imidazolidines, have anticonvulsant and antiarrhythmic properties, and are also used against diabetes .

Method

The synthesis of 2,4-dione and 2-thioxo-4-one imidazolidinic derivatives was achieved by the reaction of amino acids with C-phenylglycine .

Results

Substantial advances have been accomplished in producing more sustainable and environmental-friendly protocols for the preparation of this essential class of molecules .

Catalytic Synthesis of Imidazolidin-2-ones

Method

Results

Crystallography of 5-Isopropyl-5-methyl-2-sulfanylidene-imidazolidin-4-one

Field

Crystallography and Material Sciences.

Application

The title compound, C7H12N2OS, the 2-sulfanylideneimidazolidin-4-one moiety is nearly planar, with a maximum deviation of 0.054 (2) Å .

Method

The crystal structure was determined using X-ray diffraction .

Results

In the crystal, a pair of N—H O hydrogen bonds and a pair of N—H S hydrogen bonds each form a centrosymmetric ring with an R 2 2 (8) graph-set motif. The enantiomeric R and S molecules are alternately linked into a tape along [1-10] via these pairs of hydrogen bonds .

Metal Catalysis and Organocatalysis

Field

Chemistry, specifically metal catalysis and organocatalysis.

Application

Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . They are also important synthetic intermediates that can be transformed into a broad variety of complex structures .

Method

The formation of imidazolidin-2-ones from 1,2-diamines and CO2 was efficiently achieved using tetramethylphenylguanidine (PhTMG) as the basic promoter (1-2 equiv) in the presence of diphenylphosphoryl azide (DPPA) as the 2 Cl .

Results

Over the past decades, various synthetic routes to access five-membered cyclic ureas have been explored, and substantial advances have been accomplished in the aim of producing more sustainable and environmental-friendly protocols for the preparation of this essential class of molecules .

Propiedades

IUPAC Name |

1-methyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-6-2-3(7)5-4(6)8/h2H2,1H3,(H,5,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKGHQUWPQTSDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391624 | |

| Record name | 1-Methyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-sulfanylideneimidazolidin-4-one | |

CAS RN |

29181-65-5 | |

| Record name | NSC244824 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Imidazo[4,5-d]pyridazin-7-ol](/img/structure/B3050778.png)

![(5Z)-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B3050788.png)

![Acetic acid, [bis(2,2,2-trifluoroethoxy)phosphinyl]bromo-, methyl ester](/img/structure/B3050791.png)